3beta-hydroxy-17-(1H-imidazol-1-yl)androsta-5,16-diene
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Overview
Description
VN/85-1 is a synthetic compound known for its potent inhibitory effects on the enzyme cytochrome P450 17A1 (CYP17A1), which is crucial in the biosynthesis of androgens. This compound has garnered significant attention in the field of oncology, particularly for its potential use in treating hormone-dependent prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
VN/85-1 is synthesized through a series of chemical reactions starting from 3-beta-acetoxyandrost-5-en-17-one. The Vilsmeier-Haack reaction is employed using phosphorus oxychloride and dimethylformamide to produce a mixture of vinyl chloride and its formyl derivative. The chlorine atom is then displaced with 1,2,3-triazole to afford the desired 1-triazolyl compound. The formyl group is cleaved using bis(triphenylphosphine)rhodium(I)carbonyl chloride and 1,3-bis(diphenylphosphino)propane in hot xylenes. Finally, the acetate ester group is hydrolyzed with methanolic potassium hydroxide .
Industrial Production Methods
The industrial production of VN/85-1 involves optimizing the synthetic route to improve yield and purity. This includes avoiding tedious chromatographic separations and improving overall yields from 55% to 70% .
Chemical Reactions Analysis
Types of Reactions
VN/85-1 undergoes various chemical reactions, including:
Oxidation: Conversion to its 3-oxo-4-ene analog, 17-(1H-imidazol-1-yl)androsta-4,16-diene-3-one (VN/108-1).
Reduction: Reduction of the formyl group during synthesis.
Substitution: Displacement of chlorine with 1,2,3-triazole.
Common Reagents and Conditions
Oxidation: Aluminum isopropoxide and 1-methyl-4-piperidone in refluxing xylene.
Reduction: Bis(triphenylphosphine)rhodium(I)carbonyl chloride and 1,3-bis(diphenylphosphino)propane in hot xylenes.
Substitution: 1,2,3-triazole in hot dimethylformamide with potassium carbonate.
Major Products
VN/108-1: A major metabolite formed through oxidation.
1-triazolyl compound: Formed during the substitution reaction.
Scientific Research Applications
VN/85-1 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying steroidal inhibitors of androgen synthesis.
Biology: Investigated for its effects on androgen-dependent and androgen-independent prostate cancer cells.
Mechanism of Action
VN/85-1 exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens. This inhibition leads to a decrease in androgen levels, which is beneficial in treating hormone-dependent prostate cancer. The compound also induces the endoplasmic reticulum stress response, resulting in down-regulation of cyclin D1 protein expression and cyclin E2 mRNA, leading to cell cycle arrest in the G1-G0 phase .
Comparison with Similar Compounds
VN/85-1 is compared with other similar compounds such as VN/87-1, VN/108-1, and L-39. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and efficacy:
VN/87-1: Similar inhibitory effects on CYP17A1 but less effective in certain dosage regimens.
VN/108-1: A major metabolite of VN/85-1 with similar inhibitory properties.
L-39: Another steroidal inhibitor with rapid clearance from the systemic circulation.
VN/85-1 stands out due to its higher bioavailability and rapid metabolism, making it a promising candidate for further development in prostate cancer therapy .
Properties
Molecular Formula |
C22H30N2O |
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Molecular Weight |
338.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-17-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H30N2O/c1-21-9-7-16(25)13-15(21)3-4-17-18-5-6-20(24-12-11-23-14-24)22(18,2)10-8-19(17)21/h3,6,11-12,14,16-19,25H,4-5,7-10,13H2,1-2H3/t16-,17-,18-,19-,21-,22-/m0/s1 |
InChI Key |
PRBTWKCJXZGRAL-BLQWBTBKSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=CN=C5)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=CN=C5)C)O |
Origin of Product |
United States |
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